molecular formula C10H15Cl2N3O2 B2368925 2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride CAS No. 2344685-47-6

2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride

Cat. No.: B2368925
CAS No.: 2344685-47-6
M. Wt: 280.15
InChI Key: RQONFYNSWYGYNI-UHFFFAOYSA-N
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Description

2-Piperidin-4-ylpyrimidine-5-carboxylic acid dihydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with a piperidin-4-yl group at position 2 and a carboxylic acid moiety at position 3. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

2-piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.2ClH/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7;;/h5-7,11H,1-4H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQONFYNSWYGYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(C=N2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride typically involves the reaction of piperidine derivatives with pyrimidine carboxylic acids. The process often includes steps such as cyclization, reduction, and purification to obtain the desired product. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions and minimize waste, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Molecular Comparison
Compound Name Key Structural Features Molecular Weight CAS/Product ID
2-Piperidin-4-ylpyrimidine-5-carboxylic acid dihydrochloride Pyrimidine-5-carboxylic acid, 4-piperidinyl substitution, dihydrochloride salt Not explicitly stated Not provided
LY2409881 hydrochloride (2-{5-Chloro-2-[3-(4-methylpiperazin-1-yl)propylamino]-pyrimidin-4-yl}benzo[b]thiophene-4-carboxylic acid cyclopropylamide hydrochloride) Thiophene-pyrimidine hybrid, cyclopropylamide, methylpiperazine side chain 485.04 (free base) SML2943
5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride Pyridine core, chloro substituent, piperidin-4-ylamine, dihydrochloride salt 272.14 1197941-02-8
2-Chloro-5-phenyl-4-(piperidin-1-yl)pyrimidine Pyrimidine with chloro and phenyl substituents, piperidin-1-yl group Not provided BP 9102
2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid Pyrimidine-5-carboxylic acid, 4-hydroxypiperidin-1-yl substitution Not provided 1116339-69-5
(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride Pyrimidine with chloro and methyl groups, piperidin-4-ylmethyl-amine substitution Not provided 2098086-93-0
2.2 Physicochemical and Pharmacokinetic Properties
  • Solubility: The dihydrochloride salt form in the target compound and 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride improves aqueous solubility compared to non-salt analogs like 2-chloro-5-phenyl-4-(piperidin-1-yl)pyrimidine .
  • Hydrogen Bonding: The hydroxyl group in 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid introduces additional hydrogen-bonding capacity, which may improve target binding and bioavailability compared to the non-hydroxylated target compound.

Key Research Findings and Trends

Salt Forms : Dihydrochloride salts (target compound, ) are preferred for improved solubility and crystallinity in drug formulations.

Bioavailability : Computational studies (e.g., ) indicate that pyrimidine-piperidine derivatives with ionizable groups (e.g., carboxylic acids) exhibit favorable oral bioavailability .

Structure-Activity Relationships (SAR) :

  • Chloro substituents (e.g., in ) enhance electronic effects and binding affinity but may increase toxicity risks.
  • Piperidine ring modifications (e.g., hydroxylation in ) fine-tune solubility and target engagement.

Biological Activity

2-Piperidin-4-ylpyrimidine-5-carboxylic acid; dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The synthesis of 2-Piperidin-4-ylpyrimidine-5-carboxylic acid; dihydrochloride typically involves the reaction between piperidine derivatives and pyrimidine carboxylic acids. Key steps include cyclization, reduction, and purification, with specific attention to reaction conditions such as temperature and pH to enhance yield and purity .

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Involves adding oxygen or removing hydrogen.
  • Reduction : Can be achieved using agents like lithium aluminum hydride.
  • Substitution : Involves replacing functional groups with others .

Biological Activity

Research indicates that 2-Piperidin-4-ylpyrimidine-5-carboxylic acid; dihydrochloride exhibits several biological activities:

The compound's mechanism of action is linked to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects that are context-dependent .

Therapeutic Applications

  • Anti-inflammatory Properties : The compound has been shown to inhibit COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs .
  • Anticancer Activity : Preliminary studies suggest that it may have potential as an anticancer agent by inducing apoptosis in cancer cells .
  • Enzyme Inhibition : It has been explored for its role in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders .

Case Studies

Recent investigations have highlighted the compound's effectiveness in various biological assays:

  • In Vitro Studies : Studies demonstrated that derivatives of this compound significantly suppressed COX-2 activity, indicating its potential as an anti-inflammatory agent.
    • IC50 Values : Reported values for COX-2 inhibition were around 0.04 μmol, similar to celecoxib .
  • Cancer Research : In vivo studies involving xenograft models showed that the compound could inhibit tumor growth effectively.
    • A study indicated that administration led to significant reductions in tumor size through mechanisms involving cell cycle arrest and apoptosis induction .

Comparative Analysis

A comparison with similar compounds reveals unique properties of 2-Piperidin-4-ylpyrimidine-5-carboxylic acid; dihydrochloride:

CompoundStructureBiological ActivityNotable Features
2-Piperidin-4-ylpyrimidine-5-carboxylic acidContains piperidine and pyrimidine ringsAnti-inflammatory, anticancerUnique dual structure enhances activity
Piperidine derivativesPiperidine ring onlyVaries widelyLess specificity in action
Pyrimidine derivativesPyrimidine ring onlyAntiviral, anticancerFocused on nucleic acid interactions

Q & A

Q. Resolution strategies :

  • Comparative binding assays : Use surface plasmon resonance (SPR) to quantify affinity differences (e.g., KD values) .
  • Structural modeling : Overlay analogs with target proteins (e.g., kinases) to identify steric clashes or electronic mismatches .
  • Meta-analysis : Cross-reference data across studies using standardized metrics (e.g., IC50 normalized to pH 7.4) .

(Advanced) What methodologies optimize synthetic yield and purity under varying catalytic conditions?

Answer:
Design of Experiments (DOE) is critical:

  • Catalyst screening : Test Pd/C, Ni, or organocatalysts for coupling steps. For example, Pd/C in ethanol increases yield by 15% compared to Ni .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility but may require post-synthesis ion-exchange chromatography to remove residuals .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during HCl salt formation .

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